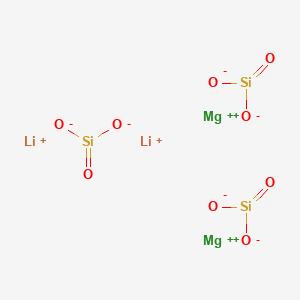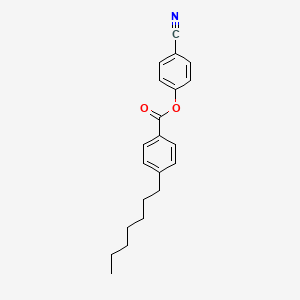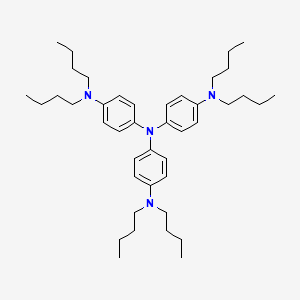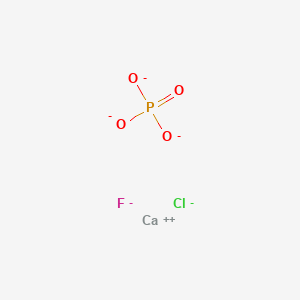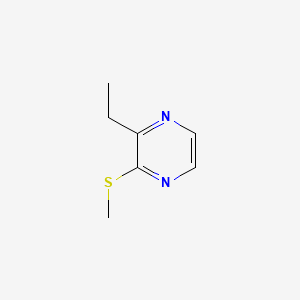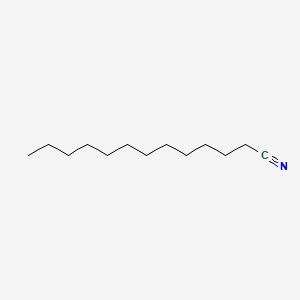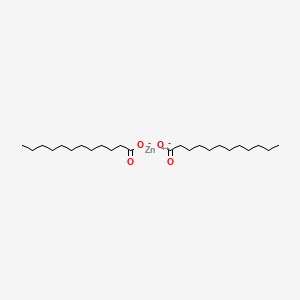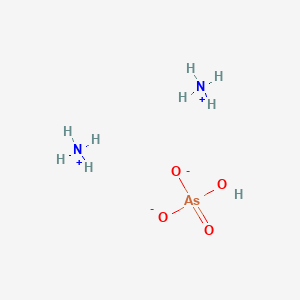
3',4'-Dichlorosalicylanilide
Übersicht
Beschreibung
3’,4’-Dichlorosalicylanilide, also known as 3’,4’-Dichloro-2-hydroxybenzanilide, is an organic compound with the molecular formula C13H9Cl2NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 3’,4’-Dichlorosalicylanilide is 282.12 g/mol . The InChI string representation of its structure isInChI=1S/C13H9Cl2NO2/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) . Physical and Chemical Properties Analysis
3’,4’-Dichlorosalicylanilide is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder or crystal .Wissenschaftliche Forschungsanwendungen
Photochemical Studies
Photochemistry and Photobiological Effects : Davies et al. (1975) explored the photochemistry of 3,5,3',4'-tetrachlorosalicylanilide, revealing its ability to liberate chlorine atoms under irradiation, potentially explaining its long-term photobiological effects on the skin, such as persistent light reactors (Davies, Hilal, McKellar, & Phillips, 1975).
Photoreactions with Proteins : Epling et al. (1988) examined the photochemical transformations of 3,3',4',5'-tetrachlorosalicylanilide, showing that it undergoes photochemical dechlorination and forms photoadducts with proteins, which might be related to photoallergic reactions (Epling, Wells, & Yoon, 1988).
Environmental Degradation Studies : The degradation of antimicrobials like triclosan, which are structurally related to 3',4'-dichlorosalicylanilide, has been studied. Sirés et al. (2007) analyzed the electro-Fenton degradation of triclosan, an investigation that could have parallels in studying the environmental fate of similar compounds (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).
Environmental Toxicology and Bioremediation
Biodegradation by Microorganisms : Wang, Poon, and Cai (2012) investigated the degradation and removal of 3,4-dichloroaniline, a compound related to this compound, by the green alga Chlorella pyrenoidosa. This study suggests the potential for microorganisms to biodegrade related chlorinated compounds in aquatic environments (Wang, Poon, & Cai, 2012).
Environmental Impact Studies : The effects of similar compounds on aquatic life have been studied. Li et al. (2003) demonstrated that 3,4-dichloroaniline, a structurally related compound, causes oxidative stress in the liver of the crucian carp, suggesting similar potential environmental impacts for this compound (Li, Yin, Zhou, Hu, & Wang, 2003).
Sludge Reduction in Wastewater Treatment : Chen, Mo, and Liu (2002) explored the use of 3,3',4',5'-tetrachlorosalicylanilide as a metabolic uncoupler to reduce sludge growth in activated sludge cultures, indicating its potential application in wastewater treatment processes (Chen, Mo, & Liu, 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3’,4’-Dichlorosalicylanilide are certain weed species, including barnyardgrasses . This compound is used as a herbicide, specifically for rice crops .
Mode of Action
3’,4’-Dichlorosalicylanilide interacts with its targets by being readily absorbed by the foliage of both rice and barnyardgrass .
Biochemical Pathways
Upon absorption, 3’,4’-Dichlorosalicylanilide undergoes oxidative metabolism to 3’,4’-dichlorolactanilide (DLA), which is then hydrolyzed to 3,4-dichloroaniline (DCA) and lactic acid .
Pharmacokinetics
The oxidative metabolism of 3’,4’-Dichlorosalicylanilide is rapid in rice but slow in barnyardgrass . As a result, 3’,4’-Dichlorosalicylanilide is detoxified rapidly in rice, but accumulates in barnyardgrass to lethal proportions .
Result of Action
The accumulation of 3’,4’-Dichlorosalicylanilide in barnyardgrass leads to the death of the plant, thereby controlling the weed population in rice fields . On the other hand, the rapid detoxification of the compound in rice allows the crop to remain unaffected .
Action Environment
The action, efficacy, and stability of 3’,4’-Dichlorosalicylanilide can be influenced by environmental factors. For instance, the presence of certain insecticides can eliminate the tolerance of rice and other crops to 3’,4’-Dichlorosalicylanilide . Under such conditions, DLA accumulates in the rice as it does in barnyardgrass treated with 3’,4’-Dichlorosalicylanilide .
Biochemische Analyse
Biochemical Properties
3’,4’-Dichlorosalicylanilide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with various biomolecules, including proteins and enzymes, to modulate their activity. For instance, it has been observed to inhibit the activity of specific proteases, thereby affecting protein degradation pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to a decrease in its catalytic activity.
Cellular Effects
The effects of 3’,4’-Dichlorosalicylanilide on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response of cells . Additionally, 3’,4’-Dichlorosalicylanilide can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3’,4’-Dichlorosalicylanilide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can occur through competitive binding at the enzyme’s active site or through allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity . Additionally, 3’,4’-Dichlorosalicylanilide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,4’-Dichlorosalicylanilide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’,4’-Dichlorosalicylanilide remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 3’,4’-Dichlorosalicylanilide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 3’,4’-Dichlorosalicylanilide can cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes.
Metabolic Pathways
3’,4’-Dichlorosalicylanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites within the cell . The compound’s interaction with metabolic pathways can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 3’,4’-Dichlorosalicylanilide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can influence its activity and effectiveness in modulating biochemical processes.
Subcellular Localization
The subcellular localization of 3’,4’-Dichlorosalicylanilide is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCOIHEGFREJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326278 | |
| Record name | 3',4'-Dichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24448-73-5 | |
| Record name | 24448-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',4'-Dichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DICHLORO-2-HYDROXYBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 3,5-diiodo-3′,4′-dichlorosalicylanilide?
A1: The provided research focuses on elucidating the crystal and molecular structure of 3,5-diiodo-3′,4′-dichlorosalicylanilide. [] The study utilized X-ray diffraction to determine the compound's three-dimensional structure, providing valuable insights into its molecular geometry, bond lengths, and bond angles. This information is crucial for understanding the compound's potential interactions with biological targets and its physicochemical properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



